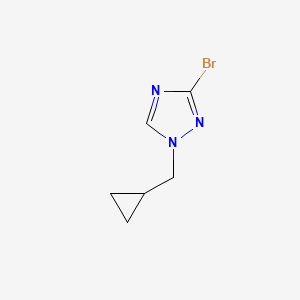
3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, structure, and possibly its weight and other basic properties.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Antimicrobial Activity
3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole derivatives, particularly those fused with six-membered ring systems like triazolothiadiazines, have shown promising antimicrobial properties. These compounds have been synthesized and evaluated for their activity against various bacterial strains and fungi, demonstrating significant antimicrobial potential. Some specific derivatives, like those synthesized from the reaction of 1H-indol-3-acetic acid with thiocarbohydrazide, have shown notable activity against Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata (Kaplancikli et al., 2008).
Synthetic Versatility
The 1,2,4-triazole core structure of 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole presents versatile synthetic opportunities. The compound can undergo various reactions, such as alkylation, amino(hydroxy)methylation, and cyanoethylation, to produce a range of derivatives with potential biological activities. These reactions often proceed with high yields, indicating the chemical stability and reactivity of the triazole ring (Kaldrikyan et al., 2016).
Potential in Cancer Therapy
Some derivatives of 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole have been investigated for their potential as anticancer agents. The cyclization of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with various reagents yields fused five or six-membered heterocycles. Some of these synthesized compounds have shown in vitro anticancer activity, indicating their potential as therapeutic agents in cancer treatment (Bhat et al., 2004).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.
Propriétés
IUPAC Name |
3-bromo-1-(cyclopropylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-8-4-10(9-6)3-5-1-2-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTVZYDRUVHVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

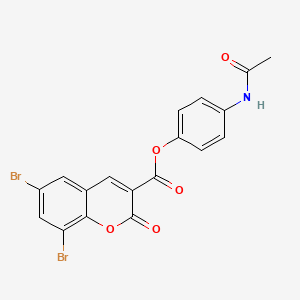
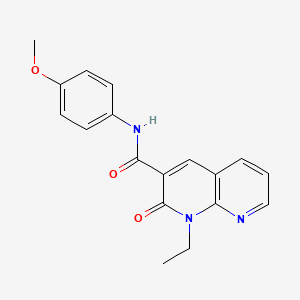
![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2626365.png)
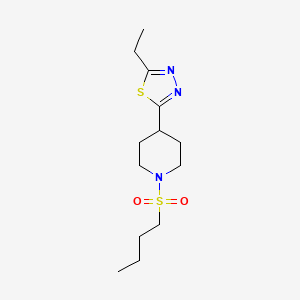
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)
![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)
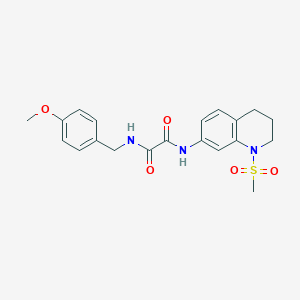
![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2626374.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)
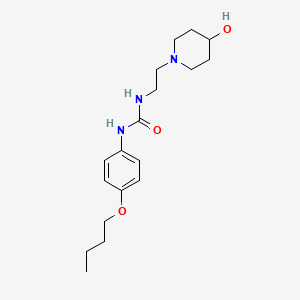
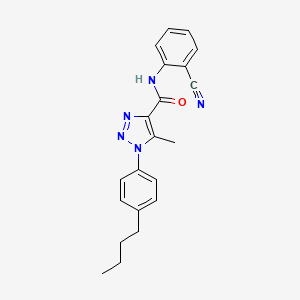
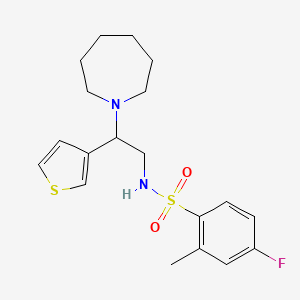
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)